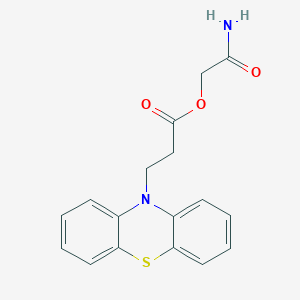
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate, also known as AOPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is not fully understood. However, it has been reported that (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been reported to have various biochemical and physiological effects. In vitro studies have shown that (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can induce apoptosis in cancer cells and inhibit bacterial growth. In vivo studies have shown that (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can reduce tumor growth in mice. However, further studies are needed to determine the long-term effects of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is its high purity and yield in synthesis. Additionally, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been shown to have potent antitumor and antibacterial properties, making it a promising candidate for further research. However, one limitation of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is its limited solubility in water, which may hinder its use in certain applications.
Direcciones Futuras
There are several future directions for research on (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate. One direction is to investigate the potential use of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate as a fluorescent probe for detecting metal ions. Another direction is to explore the use of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate as a building block for constructing functional materials. Additionally, further studies are needed to determine the long-term effects of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate on human health and to optimize its synthesis method for large-scale production.
In conclusion, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is a promising chemical compound that has potential applications in various fields. Its synthesis method is well-established, and its antitumor and antibacterial properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and long-term effects on human health.
Métodos De Síntesis
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can be synthesized by reacting 3-phenothiazin-10-ylpropanoic acid with ethyl chloroformate and then treating the resulting intermediate with ammonia. This method has been reported to yield (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate in high purity and yield.
Aplicaciones Científicas De Investigación
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been extensively studied for its potential use in various fields, including biology, chemistry, and materials science. In biology, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been shown to have antitumor and antibacterial properties. In chemistry, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been used as a fluorescent probe for detecting metal ions. In materials science, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been used as a building block for constructing functional materials.
Propiedades
IUPAC Name |
(2-amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-16(20)11-22-17(21)9-10-19-12-5-1-3-7-14(12)23-15-8-4-2-6-13(15)19/h1-8H,9-11H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHNASJEFGWERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B7467471.png)
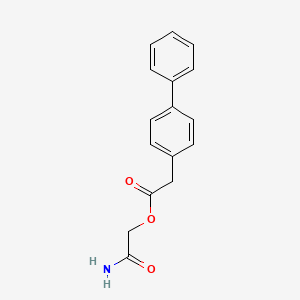

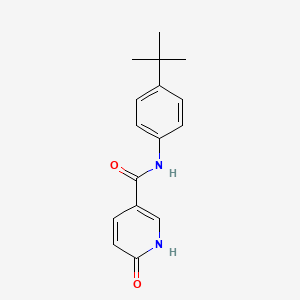
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide](/img/structure/B7467517.png)
![[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)
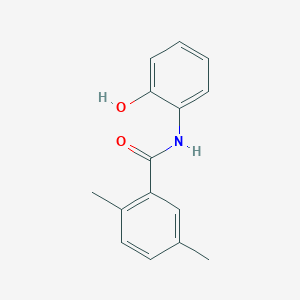
![Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B7467535.png)
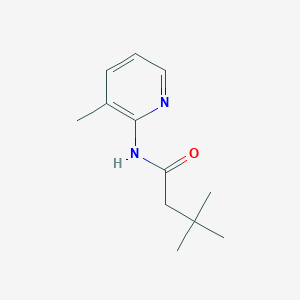
![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3-(2-chlorophenyl)sulfonylpropanoate](/img/structure/B7467544.png)
![5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B7467547.png)
![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)